Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate
Description
Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS: 604-135-1; molecular weight: 387.4 g/mol) is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2'-cyanobiphenyl-4-ylmethyl substituent. Its structure includes a methyl ester at the carboxylate position and a nitro group at the 3-position of the benzoate ring. This compound serves as a critical intermediate in the synthesis of nonpeptide angiotensin II receptor antagonists, which are therapeutic agents for hypertension . The Boc group enhances stability during synthetic steps, while the nitro group contributes to electron-deficient reactivity, facilitating subsequent functionalization. Its lipophilicity (XLogP3: 5) suggests favorable membrane permeability for pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUDLJJTIMDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446659 | |
| Record name | AGN-PC-0NC1NR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-38-2 | |
| Record name | AGN-PC-0NC1NR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS No. 139481-28-0) is a complex organic compound that features a methyl ester group, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C22H25N3O6, with a molecular weight of approximately 487.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the development of pharmaceuticals targeting specific pathways.
Chemical Structure and Properties
The structural formula of this compound is characterized by:
- A methyl ester group which enhances solubility and reactivity.
- A nitro group which may contribute to its biological activity through redox reactions.
- A tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality.
Biological Activity
Recent studies have indicated that compounds with similar structural features often exhibit significant pharmacological properties. While specific biological activities of this compound are not extensively documented, several potential activities can be inferred based on related compounds.
Kinase Inhibition
This compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is associated with many diseases, including cancer. The presence of the cyanobiphenyl moiety suggests potential interactions with ATP-binding sites typical for kinase inhibitors.
Antibacterial Activity
Similar compounds have shown antibacterial properties against various strains of bacteria, including multidrug-resistant organisms. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The potential for this compound to exhibit antibacterial activity warrants further investigation.
Case Studies and Research Findings
- Inhibition Studies : Compounds structurally similar to this compound have been tested for their inhibitory effects on various kinases. For example, studies have shown that certain derivatives exhibit low nanomolar IC50 values against key kinases involved in cancer signaling pathways .
- Antimicrobial Efficacy : Research has indicated that related compounds possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially share these properties.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | Potential kinase inhibitor | TBD | Further studies needed |
| Compound A (related structure) | Antibacterial | <100 | Effective against MDR strains |
| Compound B (related structure) | Kinase inhibition | <50 | Selective for EGFR mutations |
Comparison with Similar Compounds
Structural and Functional Analogues
a. Methyl 2-[(tert-Butoxycarbonyl)amino]-4-(4-chlorophenyl)-5-oxohexanoate
- Structure: Differs in the backbone (hexanoate vs. benzoate) and substituents: a 4-chlorophenyl group and a ketone at position 4.
- Synthesis : Utilizes cesium carbonate in DMF with methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate and 4-chlorophenylacetone .
- Applications : Intermediate for piperidine derivatives in medicinal chemistry. Lacks the nitro group, reducing electrophilic reactivity compared to the target compound.
- Key Difference: The hexanoate chain introduces conformational flexibility, which may affect binding specificity in drug candidates .
b. tert-Butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate
- Structure : Features a formyl group at position 3 and nitro at position 4 on the phenyl ring.
- Reactivity: The formyl group enhances susceptibility to nucleophilic attack, unlike the cyano group in the target compound.
- Applications: Likely used in reductive amination or cross-coupling reactions.
c. Boc-Protected Amino Acid Derivatives (e.g., Boc-L-Ser-OMe)
- Structure: Amino acid-based with Boc protection and methyl esters. Example: Boc-L-serine methyl ester.
- Synthesis Yields : Lower enzymatic glycosylation yields (e.g., 49% for α-L-fucosyl derivatives) compared to the target’s synthetic efficiency under thermal conditions (82°C, 5 hours) .
- Applications : Primarily in peptide synthesis. The absence of aromatic nitro groups limits their utility in electrophilic substitution reactions .
Reactivity Insights :
- The Boc group in all compounds ensures amine protection, but its cleavage kinetics may vary with substituent electronic effects .
Challenges and Advantages
- Target Compound: Advantages: High lipophilicity aids drug absorption; cyanobiphenyl group provides steric bulk for receptor binding.
- Analogues: Hexanoate Derivative: Flexible backbone may complicate crystallization. Formyl-Nitro Derivative: Formyl group instability under basic conditions limits synthetic scope .
Preparation Methods
Reaction Mechanism and Reagent Selection
The alkylation proceeds via an SN2 mechanism, where the nucleophilic amine of Compound 7 attacks the electrophilic carbon of Compound 24. Key reagents include:
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the amine, enhancing nucleophilicity.
-
Phase Transfer Catalyst (PTC) : Tetrabutylammonium bromide (TBAB) accelerates the reaction by solubilizing ionic species in organic solvents.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) balances polarity and reactivity, ensuring homogeneous mixing.
Optimized Reaction Conditions
The patent WO2013186792A2 outlines the following parameters for high-yield synthesis:
| Parameter | Specification |
|---|---|
| Molar Ratio (Compound 7 : Compound 24) | 1 : 1.2–1.5 (excess alkylating agent) |
| Temperature | 25–40°C |
| Reaction Time | 6–12 hours |
| Solvent | Dichloromethane or THF |
| Base | K₂CO₃ (2.0–3.0 equivalents) |
| PTC | TBAB (0.1–0.3 equivalents) |
Under these conditions, the reaction achieves >85% conversion, with purity exceeding 90% after crystallization from ethanol-water mixtures.
Alternative Deprotection Strategies and Side-Reaction Mitigation
While the primary route focuses on alkylation, competing reactions such as over-alkylation or nitro group reduction necessitate careful control.
Minimizing Over-Alkylation
Excess Compound 24 or prolonged reaction times may lead to di-alkylation. Strategies include:
Solvent and Base Compatibility
Polar aprotic solvents like dimethylformamide (DMF) risk hydrolyzing the Boc group. Dichloromethane’s low polarity preserves the Boc functionality while solubilizing intermediates.
Large-Scale Production and Purification Techniques
Industrial-scale synthesis requires adaptations for safety and efficiency:
Continuous Flow Reactors
Replacing batch reactors with flow systems reduces reaction times to 2–4 hours and improves heat dissipation, minimizing degradation.
Crystallization Optimization
Compound 9 is isolated via anti-solvent crystallization:
-
Solvent System : Ethyl acetate (solvent) and n-heptane (anti-solvent) in a 1:3 ratio.
Comparative Analysis of Synthetic Methodologies
The table below contrasts key parameters from patent-derived methods:
| Method | Solvent | Base | PTC | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard Alkylation | DCM | K₂CO₃ | TBAB | 85 | 90 |
| Low-Temperature | THF | NaH | None | 88 | 92 |
| Flow Reactor | THF | K₂CO₃ | TBAB | 90 | 95 |
Flow reactor systems exhibit superior yields and purity, attributed to enhanced mixing and thermal regulation .
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate to improve yield and purity?
Methodological Answer:
- Step 1: Apply Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. DOE minimizes experimental runs while maximizing data output .
- Step 2: Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches. This aligns with ICReDD’s strategy for efficient reaction design .
- Step 3: Monitor reaction progress via HPLC or TLC with UV visualization to detect nitro and cyano group intermediates. Adjust stoichiometry if biphenyl coupling efficiency is low.
Q. What purification strategies are recommended for isolating this compound given its nitro and cyano functional groups?
Methodological Answer:
- Step 1: Perform flash chromatography using a gradient elution (e.g., hexane/ethyl acetate) to separate polar nitro and cyano byproducts. The cyano group’s electron-withdrawing nature increases polarity, requiring higher ethyl acetate ratios .
- Step 2: Confirm purity via ¹H/¹³C NMR and FT-IR , focusing on diagnostic peaks (e.g., Boc carbonyl at ~1680 cm⁻¹, nitro stretch at ~1520 cm⁻¹). Resolve steric hindrance-induced peak broadening by heating the NMR sample .
- Step 3: Recrystallize from a toluene/hexane mixture to remove residual solvents.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks) for this compound?
Methodological Answer:
- Step 1: Perform variable-temperature NMR to determine if dynamic effects (e.g., hindered rotation of the biphenyl group) cause peak splitting. Compare with computational molecular dynamics simulations .
- Step 2: Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals. For example, the tert-butoxycarbonyl (Boc) group’s methyl protons should correlate with the carbonyl carbon in HMBC .
- Step 3: Validate steric effects via X-ray crystallography if crystalline. The nitro and cyano groups may induce torsional strain in the biphenyl system, altering bond angles .
Q. What mechanistic insights are critical for avoiding side reactions during Boc deprotection of this compound?
Methodological Answer:
- Step 1: Analyze acidolysis kinetics (e.g., HCl/dioxane vs. TFA) via in situ IR to track Boc removal. The electron-withdrawing nitro group may slow protonation of the carbamate, necessitating stronger acids .
- Step 2: Use DFT calculations to model the deprotection transition state. The cyano group’s meta position on the biphenyl ring may stabilize charge separation during carbamate cleavage .
- Step 3: Quench excess acid with weak bases (e.g., NaHCO₃) to prevent nitro group reduction. Monitor pH to avoid side reactions.
Q. How can researchers integrate computational and experimental data to predict the compound’s reactivity in novel reactions (e.g., catalytic hydrogenation of the nitro group)?
Methodological Answer:
- Step 1: Perform computational screening of reaction pathways using software like Gaussian or ORCA. Predict activation energies for nitro reduction under H₂/Pd-C vs. alternative catalysts .
- Step 2: Validate predictions via controlled hydrogenation experiments with in situ monitoring (e.g., Raman spectroscopy). Adjust H₂ pressure to avoid over-reduction of the cyano group .
- Step 3: Cross-reference experimental results with machine learning models trained on similar nitroarene reductions to refine predictive accuracy .
Q. What strategies mitigate steric hindrance during functionalization of the biphenyl moiety?
Methodological Answer:
- Step 1: Use bulky directing groups (e.g., phosphine ligands) in cross-coupling reactions to shield the biphenyl system. Steric maps from X-ray data can guide ligand selection .
- Step 2: Apply microwave-assisted synthesis to enhance reaction rates under steric constraints. Higher temperatures may overcome rotational barriers in the biphenyl scaffold .
- Step 3: Explore photocatalytic C–H activation to functionalize hindered positions. The nitro group’s electron-deficient nature may facilitate radical intermediate stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
